An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-fluoro-N-methylaniline Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-fluoro-N-methylaniline Hydrochloride
This technical guide offers a comprehensive overview of the known and anticipated physical and chemical properties of 2-Bromo-4-fluoro-N-methylaniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to provide a foundational understanding of this compound, alongside methodologies for its empirical characterization.
Introduction: Contextualizing a Niche Intermediate
2-Bromo-4-fluoro-N-methylaniline hydrochloride is a substituted aniline derivative of interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical compounds. Its trifunctional substitution pattern—a bromine atom, a fluorine atom, and an N-methyl group on the aniline scaffold—offers multiple reaction sites for further chemical modification. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility compared to the free base.
Due to its status as a specialized research chemical, comprehensive, publicly available experimental data for 2-Bromo-4-fluoro-N-methylaniline hydrochloride is limited. This guide, therefore, combines confirmed specifications with extrapolated properties based on analogous structures and established principles of physical chemistry.
Core Physicochemical & Structural Data
The fundamental identifiers and properties of 2-Bromo-4-fluoro-N-methylaniline hydrochloride are summarized below. These values serve as the primary reference for handling, stoichiometry, and analytical characterization.
| Property | Value | Source/Notes |
| IUPAC Name | 2-Bromo-4-fluoro-N-methylanilinium chloride | N/A |
| Synonyms | N-Methyl 2-bromo-4-fluoroaniline hydrochloride | [1] |
| CAS Number | 1216913-11-9 | [1] |
| Molecular Formula | C₇H₈BrClFN | [1] |
| Molecular Weight | 240.5 g/mol | [1] |
| Appearance | Anticipated to be an off-white to light-colored solid | Based on related compounds[2] |
Anticipated and Comparative Physical Properties
The introduction of substituents on the aniline ring will modulate these properties. The bromine and fluorine atoms, being heavier than hydrogen, will increase the molecular weight and likely raise the melting and boiling points relative to aniline hydrochloride. The N-methyl group may slightly decrease the potential for intermolecular hydrogen bonding compared to a primary amine, which could influence its melting point and solubility.
| Property | Anticipated Value/Behavior | Rationale & Comparative Data |
| Melting Point (°C) | Expected to be a solid with a defined melting point, likely in the range of 150-220 °C. | Aniline hydrochloride melts at 198 °C.[3] Substituted anilines exhibit a wide range of melting points. |
| Boiling Point (°C) | Decomposition may occur at or before the boiling point. | Aniline hydrochloride boils at 245 °C.[3] Amine salts often decompose upon heating. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally confers aqueous solubility.[5] Aniline hydrochloride is very soluble in water.[3] |
| pKa | Estimated to be in the range of 3-5. | The pKa of the anilinium ion is 4.6.[3] Electron-withdrawing groups like bromine and fluorine are expected to decrease the basicity of the aniline nitrogen, thus lowering the pKa of the conjugate acid. |
Methodologies for Empirical Characterization
To definitively determine the physical properties of 2-Bromo-4-fluoro-N-methylaniline hydrochloride, a systematic analytical workflow is required. The following protocols are standard for the characterization of novel fine chemicals.[6]
Workflow for Physicochemical Characterization
Caption: Workflow for the characterization of a fine chemical intermediate.
Experimental Protocols
-
Melting Point Determination (Differential Scanning Calorimetry - DSC):
-
Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The onset of the endothermic peak in the resulting thermogram corresponds to the melting point.
-
-
Solubility Assessment:
-
To a series of vials, add a known mass of the compound (e.g., 10 mg).
-
Add a measured volume of a solvent (e.g., water, methanol, dichloromethane) in incremental steps.
-
After each addition, vortex the vial and visually inspect for complete dissolution.
-
The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer.
-
The resulting spectra will provide information on the chemical structure, including the number and connectivity of protons and carbons.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Place a small amount of the solid sample onto the crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum will show characteristic absorption bands for functional groups, such as N-H stretches from the anilinium, C-H aromatic stretches, and C-Br/C-F vibrations.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
The resulting mass spectrum will show the mass-to-charge ratio of the molecular ion, confirming the molecular weight of the free base after loss of HCl.
-
Predicted Spectroscopic Signatures
While experimental spectra for 2-Bromo-4-fluoro-N-methylaniline hydrochloride are not publicly available, the following are the expected key features:
-
¹H NMR: Signals corresponding to the aromatic protons, the N-methyl protons, and the N-H proton of the anilinium. The aromatic protons will likely show complex splitting patterns due to coupling with each other and with the fluorine atom.
-
¹³C NMR: Resonances for the seven distinct carbon atoms in the molecule. The carbon atoms attached to the bromine and fluorine will exhibit characteristic chemical shifts.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (as a broad band for the ammonium salt), aromatic C-H stretching, C=C aromatic ring stretching, and C-N stretching. The C-Br and C-F stretching vibrations will appear in the fingerprint region.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Bromo-4-fluoro-N-methylaniline hydrochloride is not widely available. However, based on the known hazards of structurally related substituted anilines and aniline hydrochlorides, the following precautions are advised:
-
Hazard Statements: Assumed to be harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[7] May cause skin and eye irritation.[7] Long-term exposure may have effects on the blood, leading to the formation of methemoglobin.[8]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Avoid inhalation of dust and contact with skin and eyes.[9]
-
Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[4]
-
Conclusion
2-Bromo-4-fluoro-N-methylaniline hydrochloride is a valuable, yet not extensively characterized, chemical intermediate. This guide provides a foundational understanding of its core properties by combining known data with scientifically grounded extrapolations from related compounds. The outlined analytical methodologies offer a clear path for researchers to perform empirical characterization. As with any specialized chemical, adherence to strict safety protocols is paramount.
References
-
National Center for Biotechnology Information. (n.d.). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and Related Compounds. Retrieved from [Link]
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ScienceDirect. (n.d.). Synthesis and characterization of conducting substituted polyanilines. Retrieved from [Link]
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International Labour Organization. (n.d.). ANILINE HYDROCHLORIDE. International Chemical Safety Cards. Retrieved from [Link]
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TCA Lab / Alfa Chemistry. (n.d.). Physiochemical Testing. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. Retrieved from [Link]
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Scilit. (n.d.). Synthesis and characterization of substituted poly(anilines). Retrieved from [Link]
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Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
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ResearchGate. (n.d.). The structures of para substituted anilines and reference aromatic compounds. Retrieved from [Link]
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2a biotech. (n.d.). Products. Retrieved from [Link]
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Chemical Label. (n.d.). 4-bromo-2-fluoro-N-methylaniline hydrochloride. Retrieved from [Link]
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Triclinic Labs. (n.d.). Physical and Chemical Properties Analysis. Retrieved from [Link]
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